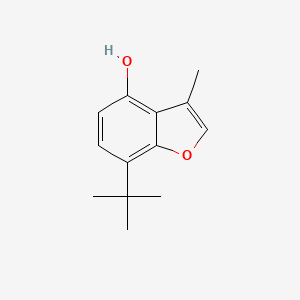
N-(4-aminobenzyl)pivalamide
Vue d'ensemble
Description
N-(4-aminobenzyl)pivalamide: is an organic compound that features a benzylamine moiety attached to a propionamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Alkylation of Amines with Alcohols: One common method involves the N-alkylation of 4-aminobenzylamine with 2,2-dimethylpropionyl chloride under basic conditions.
Reductive Amination: Another method involves the reductive amination of 4-aminobenzaldehyde with 2,2-dimethylpropionamide in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium on carbon (Pd/C) or nickel catalysts are used in hydrogenation reactions to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules .
- Employed in the development of novel catalysts and ligands for organic reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms .
- Utilized in the synthesis of peptide-based drugs and biomolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory agent .
- Studied for its role in drug delivery systems due to its ability to form stable conjugates with various drugs .
Industry:
- Used in the production of specialty chemicals and materials .
- Applied in the development of advanced polymers and resins.
Mécanisme D'action
Molecular Targets and Pathways: N-(4-aminobenzyl)pivalamide exerts its effects primarily through interactions with specific enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The compound’s ability to form stable complexes with proteins and other biomolecules is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
4-Aminobenzyl alcohol: Shares the benzylamine moiety but lacks the propionamide group.
N-(4-aminophenyl)-2,2-dimethylpropanamide: Similar structure but with different substituents on the benzene ring.
4-Aminobenzylamine: Contains the benzylamine group but without the propionamide moiety.
Uniqueness: N-(4-aminobenzyl)pivalamide is unique due to its combination of the benzylamine and propionamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N-[(4-aminophenyl)methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8,13H2,1-3H3,(H,14,15) |
Clé InChI |
XUPKULYKSHBJBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Methyl-3-nitro-thieno[2,3-c]pyridine](/img/structure/B8590889.png)


